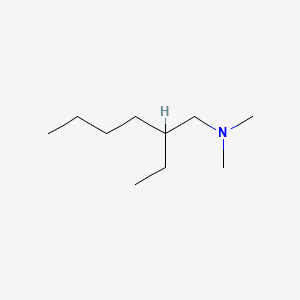![molecular formula C11H10N2 B1595284 4,9-dihydro-3H-Pyrido[3,4-b]indole CAS No. 4894-26-2](/img/structure/B1595284.png)
4,9-dihydro-3H-Pyrido[3,4-b]indole
Overview
Description
4,9-Dihydro-3H-beta-carboline is a heterocyclic compound belonging to the beta-carboline family. Beta-carbolines are a class of indole alkaloids that are widely distributed in nature, including various plants, foodstuffs, marine creatures, insects, mammals, and human tissues . These compounds are known for their diverse biological activities and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dihydro-3H-beta-carboline can be achieved through several methods. One common approach involves the thermolysis of substituted 4-aryl-3-azidopyridines . Another method includes the Ru-catalyzed photoredox synthesis of 1-acyl-beta-carbolines from tryptamines and terminal alkynes . Additionally, the Pd-catalyzed Buchwald-Hartwig arylation of 2-chloroaniline with 3-bromopyridine followed by the intramolecular Heck reaction is also used .
Industrial Production Methods: Industrial production methods for 4,9-Dihydro-3H-beta-carboline are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 4,9-Dihydro-3H-beta-carboline undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as N-bromosuccinimide (NBS) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are often employed.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboline derivatives with different functional groups .
Scientific Research Applications
4,9-Dihydro-3H-beta-carboline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,9-Dihydro-3H-beta-carboline involves its interaction with various molecular targets and pathways. For instance, harmine, a related beta-carboline, acts as a powerful and specific inhibitor of tyrosine kinase DYRK1A, a promising target in antitumor therapy . It also exhibits an affinity for neurotransmitters, making it a potential compound for the development of drugs for neurodegenerative diseases .
Comparison with Similar Compounds
- Harmane
- Harmine
- Harmaline
- Harmalol
Comparison: 4,9-Dihydro-3H-beta-carboline shares structural similarities with other beta-carbolines like harmane and harmine. its unique properties, such as its specific interaction with certain molecular targets and its fluorescent properties, distinguish it from other compounds in the beta-carboline family .
Properties
IUPAC Name |
4,9-dihydro-3H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,7,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYXKFHKVREUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197643 | |
| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4894-26-2 | |
| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(1H-indol-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1595210.png)







![2-Chloro-N-(5-chlorobenzo[d]oxazol-2-yl)acetamide](/img/structure/B1595221.png)


